N-((4-cyclohexyl-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
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Overview
Description
The compound is a benzamide derivative with a 1,2,4-triazole ring attached to the benzamide nitrogen via a methylene group. The triazole ring has a cyclohexyl group and an isopropylthio group attached to it. The benzamide moiety has a methoxy group at the para position .
Molecular Structure Analysis
The compound contains a benzamide moiety, a 1,2,4-triazole ring, and a cyclohexyl group, which are all sp3 hybridized . The isopropylthio group attached to the triazole ring might contribute to the compound’s lipophilicity, potentially affecting its biological activity.Chemical Reactions Analysis
The compound might undergo various chemical reactions, such as hydrolysis of the amide bond or substitution reactions at the methoxy group .Scientific Research Applications
Chemical Synthesis and Characterization
Compounds with structural motifs similar to "N-((4-cyclohexyl-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide" have been synthesized and characterized, demonstrating the chemical feasibility and the structural diversity attainable through organic synthesis. For instance, the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides introduces a new class of cyclic dipeptidyl ureas, showcasing the complexity and potential biological relevance of such structures (Sañudo et al., 2006).
Antimicrobial Properties
Several compounds incorporating the 4-methoxybenzamide moiety have been shown to possess significant antimicrobial properties. For example, a study on the synthesis and antimicrobial screening of 5-(benzylidene)-3-phenylthiazolidin-4-one derivatives incorporating thiazole rings revealed valuable therapeutic interventions against bacterial and fungal infections (Desai et al., 2013).
Potential in Drug Development
The exploration of synthetic opioids and their analogs has underscored the importance of chemical modifications in developing drugs with favorable side-effect profiles. Although the compound is not an opioid, the synthetic and analytical approaches used in these studies reflect the broader applicability of chemical synthesis in drug discovery, including the identification and characterization of new psychoactive substances (Elliott et al., 2016).
Enzyme Inhibition and Biological Activity
The modification of small molecules to improve their enzyme inhibitory activity is a crucial aspect of medicinal chemistry. For instance, novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide have been investigated for their lipase and α-glucosidase inhibition, showcasing the potential for such compounds to serve as leads for developing new therapeutic agents (Bekircan et al., 2015).
Future Directions
Mechanism of Action
Target of Action
Similar 1,2,4-triazole derivatives have been studied for their anticancer properties . These compounds are known to interact with various cancer cell lines, including MCF-7, Hela, and A549 .
Mode of Action
It’s worth noting that 1,2,4-triazole derivatives are known to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Biochemical Pathways
It’s known that similar compounds have shown to exert potent cytotoxic/antiproliferative effect in a time and dose-dependent manner via induced apoptosis of hepg2 cells .
Pharmacokinetics
The presence of the 1,2,4-triazole ring and the ability of these compounds to form hydrogen bonds can potentially improve their pharmacokinetic properties .
Result of Action
Similar compounds have shown significant cytotoxic activity against various cancer cell lines . They have also shown to significantly enhance the activity of caspase-3, which plays a very important role as the central effector during apoptosis .
Properties
IUPAC Name |
N-[(4-cyclohexyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O2S/c1-14(2)27-20-23-22-18(24(20)16-7-5-4-6-8-16)13-21-19(25)15-9-11-17(26-3)12-10-15/h9-12,14,16H,4-8,13H2,1-3H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDPJSRFRRVOUFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NN=C(N1C2CCCCC2)CNC(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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